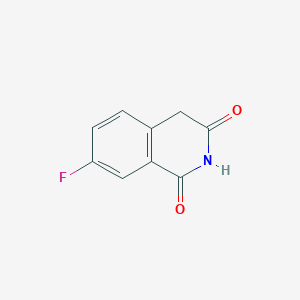
7-fluoroisoquinoline-1,3(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoroisoquinoline-1,3(2H,4H)-dione: is a heterocyclic organic compound that features a fluorine atom at the 7th position of the isoquinoline ring system. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Method 1: One common synthetic route involves the fluorination of isoquinoline-1,3(2H,4H)-dione using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Method 2: Another method includes the cyclization of 2-(2-fluorophenyl)acetamide with phosgene or triphosgene to form the desired compound.
Industrial Production Methods:
- Industrial production typically involves large-scale fluorination reactions using specialized equipment to handle the reagents and conditions safely. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of isoquinoline-1,3(2H,4H)-dione derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated as a potential lead compound for the development of new pharmaceuticals.
- Used in the design of enzyme inhibitors and receptor modulators.
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
- Applied in material science for the development of new materials with specific properties.
Wirkmechanismus
Molecular Targets and Pathways:
- The compound may interact with various biological targets, including enzymes and receptors.
- It can inhibit enzyme activity by binding to the active site or allosteric sites.
- It may modulate receptor activity by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline-1,3(2H,4H)-dione: Lacks the fluorine atom at the 7th position.
7-chloroisoquinoline-1,3(2H,4H)-dione: Contains a chlorine atom instead of fluorine.
7-bromoisoquinoline-1,3(2H,4H)-dione: Contains a bromine atom instead of fluorine.
Uniqueness:
- The presence of the fluorine atom at the 7th position can significantly alter the compound’s chemical reactivity and biological activity.
- Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Eigenschaften
Molekularformel |
C9H6FNO2 |
|---|---|
Molekulargewicht |
179.15 g/mol |
IUPAC-Name |
7-fluoro-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3H2,(H,11,12,13) |
InChI-Schlüssel |
JXQYCSQIOJFWMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2)F)C(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





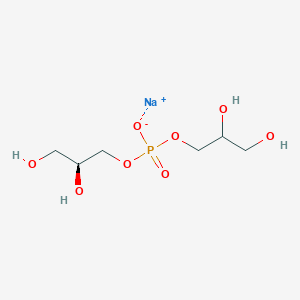
![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
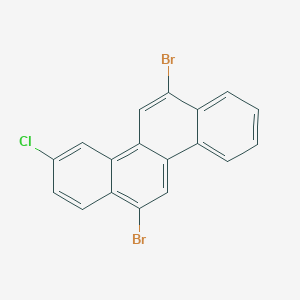
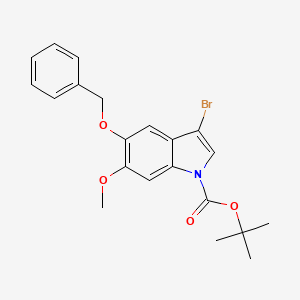

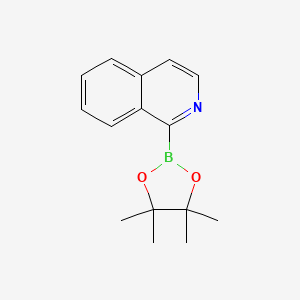
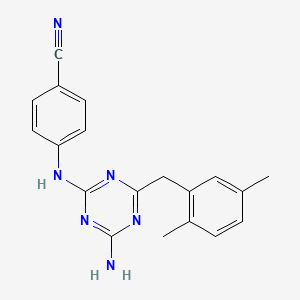



![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)
